molecular formula C8H4BrFN2O B12951352 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one

8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one

Katalognummer: B12951352
Molekulargewicht: 243.03 g/mol
InChI-Schlüssel: DSXQYZQLJVBXIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable naphthyridine derivative.

    Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of the fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: Formation of the naphthyridinone ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine or fluorine atoms, or reduction of the naphthyridinone ring.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions could yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Wissenschaftliche Forschungsanwendungen

8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Fluoro-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.

    8-Bromo-1,5-naphthyridin-2(1H)-one: Lacks the fluorine atom.

    1,5-Naphthyridin-2(1H)-one: Lacks both bromine and fluorine atoms.

Uniqueness

The presence of both bromine and fluorine atoms in 8-Bromo-7-fluoro-1,5-naphthyridin-2(1H)-one may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.

Eigenschaften

Molekularformel

C8H4BrFN2O

Molekulargewicht

243.03 g/mol

IUPAC-Name

8-bromo-7-fluoro-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H4BrFN2O/c9-7-4(10)3-11-5-1-2-6(13)12-8(5)7/h1-3H,(H,12,13)

InChI-Schlüssel

DSXQYZQLJVBXIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)NC2=C(C(=CN=C21)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.